Physicochemical properties of 2-Ethoxypyrimidin-4-ol
Physicochemical properties of 2-Ethoxypyrimidin-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyrimidin-4-ol
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[1][2] Among the vast family of pyrimidine derivatives, 2-Ethoxypyrimidin-4-ol presents itself as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, from ensuring the integrity of screening results to optimizing synthetic routes and formulation strategies. This guide provides a comprehensive technical overview of the core physicochemical characteristics of 2-Ethoxypyrimidin-4-ol, grounded in established analytical principles and field-proven insights.
Molecular Identity and the Critical Role of Tautomerism
2-Ethoxypyrimidin-4-ol is a heterocyclic organic compound. Its fundamental properties are detailed below.
| Property | Value | Source |
| IUPAC Name | 2-ethoxypyrimidin-4-ol | - |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Canonical SMILES | CCOC1=NC=CC(=O)N1 | - |
A critical aspect of the chemistry of 4-hydroxypyrimidines is the existence of keto-enol tautomerism.[3][4][5] 2-Ethoxypyrimidin-4-ol exists as an equilibrium between its enol form (2-ethoxypyrimidin-4-ol) and its more stable keto form (2-ethoxypyrimidin-4(3H)-one). This equilibrium is not static; its position is influenced by the physical state (solid or solution) and the polarity of the solvent. In the solid state and in polar solvents, the keto form is generally favored due to its ability to form intermolecular hydrogen bonds.[5] Understanding this tautomeric relationship is essential, as the two forms exhibit different physicochemical properties, including solubility, pKa, and reactivity.
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Characteristics
| Property | Estimated Value | Rationale/Comments |
| Melting Point (°C) | >200 | Pyrimidinols and pyrimidinones are typically high-melting solids due to strong intermolecular hydrogen bonding in the crystal lattice. |
| Boiling Point (°C) | >300 | High boiling points are expected for such heterocyclic structures. |
| Aqueous Solubility | Sparingly soluble | The keto tautomer, with its ability to act as both a hydrogen bond donor and acceptor, will contribute to some water solubility. However, the overall molecule has significant nonpolar character. Solubility will be pH-dependent. |
| pKa | ~8.0 (acidic proton on ring N) | The N-H proton in the keto form is weakly acidic. This value is an estimate based on similar pyrimidinone structures. |
| LogP | ~0.5 | This estimated value suggests a moderate lipophilicity, a desirable trait for many drug candidates. |
Synthesis of a Representative 2-Alkoxypyrimidin-4-one
A common route to 2-alkoxy-4-pyrimidones involves the condensation of an S-alkylisothiourea with a β-ketoester.[8] The following protocol is a representative one-pot synthesis that can be adapted for 2-Ethoxypyrimidin-4-ol.
Protocol: One-Pot Synthesis of a 4-Pyrimidone-2-thioether Derivative [8]
-
Formation of S-Ethylisothiourea:
-
In a reaction vessel, dissolve thiourea in ethanol.
-
Add ethyl bromide and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Condensation with β-ketoester:
-
To the solution of S-ethylisothiourea, add a solution of a suitable β-ketoester (e.g., ethyl acetoacetate) in ethanol.
-
Add a base, such as sodium ethoxide, dropwise to the reaction mixture while maintaining a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Comprehensive Analytical Characterization
A multi-faceted analytical approach is necessary to confirm the structure and purity of 2-Ethoxypyrimidin-4-ol, as well as to study its tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules and for studying dynamic processes like tautomerism.[9][10]
Expected ¹H NMR Spectrum:
-
Ethoxy group: A triplet at ~1.3-1.4 ppm (CH₃) and a quartet at ~4.3-4.4 ppm (OCH₂).
-
Pyrimidine ring protons: The chemical shifts of the ring protons will be sensitive to the tautomeric form and the solvent. In the keto form, one would expect two doublets in the aromatic region, corresponding to the protons at the 5- and 6-positions.
-
N-H proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectrum: [9]
-
Ethoxy group: Signals at ~14-15 ppm (CH₃) and ~63-64 ppm (OCH₂).
-
Pyrimidine ring carbons: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The C=O carbon of the keto form would appear significantly downfield (~160-170 ppm).
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons and carbons of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11] It is particularly useful for distinguishing between the keto and enol tautomers.
Expected IR Absorption Bands:
-
Enol form: A broad O-H stretching band around 3200-3600 cm⁻¹ and C=N stretching bands around 1600-1650 cm⁻¹.
-
Keto form: A strong C=O stretching band around 1650-1700 cm⁻¹ and an N-H stretching band around 3100-3300 cm⁻¹.
Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugation.[12][13] The λ_max will differ between the tautomers.
Expected UV-Vis Absorption:
-
The pyrimidine ring is a chromophore. The position of the absorption maximum (λ_max) will be sensitive to the substitution pattern and the tautomeric form. One would expect absorption maxima in the range of 250-300 nm. The λ_max is also likely to shift depending on the pH of the solution.
Protocol for UV-Vis Analysis: [12][14]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of a compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for pyrimidine derivatives.[15][16][17]
Protocol for RP-HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength determined from the UV-Vis spectrum (e.g., 275 nm).[12]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.
Caption: A typical analytical workflow for HPLC analysis.
Stability and Storage
Pyrimidine derivatives are generally stable compounds. However, they can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light. For long-term storage, 2-Ethoxypyrimidin-4-ol should be kept in a well-sealed container, protected from light, and stored in a cool, dry place.
Significance in Drug Discovery and Development
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][18] 2-Ethoxypyrimidin-4-ol, with its specific functional groups, serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. The ethoxy group can influence the compound's lipophilicity and metabolic stability, while the pyrimidinone core can participate in crucial hydrogen bonding interactions with biological targets.
Conclusion
2-Ethoxypyrimidin-4-ol is a pyrimidine derivative with significant potential in chemical research and drug development. Its physicochemical properties are largely governed by the keto-enol tautomerism that is characteristic of 4-hydroxypyrimidines. A comprehensive analytical approach, employing NMR, IR, and UV-Vis spectroscopy, as well as HPLC, is essential for its full characterization. The insights and protocols presented in this guide are intended to provide researchers with a solid foundation for working with this and related compounds, thereby facilitating their exploration in the quest for new scientific discoveries and therapeutic agents.
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